Lacto-N-biose II
Description
Contextualization of Disaccharide Building Blocks in Human Milk Oligosaccharide (HMO) Architecture
Human milk is a complex biofluid containing not only nutrients for infant growth but also a diverse array of bioactive components, among which human milk oligosaccharides (HMOs) are the third most abundant solid component after lactose (B1674315) and lipids. nih.gov These complex sugars are not readily digested by the infant, but instead play a crucial role in shaping the developing immune system and gut microbiota.
The immense structural diversity of HMOs, with over 200 distinct structures identified, originates from a limited set of monosaccharide building blocks. acs.org At the core of many of these complex structures are two key disaccharide units: Lacto-N-biose I (LNB) and N-acetyllactosamine (LacNAc). acs.orgnih.gov These units, composed of galactose (Gal) and N-acetylglucosamine (GlcNAc), can be linked to a core lactose molecule to form the backbones of larger oligosaccharides. acs.org
Lacto-N-biose I (Galβ1-3GlcNAc) is classified as a Type 1 chain disaccharide, while N-acetyllactosamine (Galβ1-4GlcNAc) is a Type 2 chain. acs.orgwikipedia.org These disaccharide blocks can be extended to create a variety of neutral core structures. For example, when LNB is linked to lactose, it forms lacto-N-tetraose (LNT), which is the most dominant core structure of HMOs. acs.orgnih.gov Conversely, the linkage of LacNAc to lactose generates the isomer lacto-N-neotetraose (LNnT). acs.orgboku.ac.at These core backbones can be further elongated with additional LNB or LacNAc units and modified through fucosylation (addition of fucose) and/or sialylation (addition of sialic acid), leading to the vast complexity observed in HMOs. acs.org While N-acetyllactosamine can be found as both an internal and a terminal unit, Lacto-N-biose I typically serves only as the non-reducing-end terminal disaccharide. nih.gov
Distinction and Academic Significance of Type I (Galβ1-3GlcNAc, Lacto-N-biose I) and Type II (Galβ1-4GlcNAc, N-acetyllactosamine) Linkages in Glycobiology
The fundamental difference between Lacto-N-biose I and N-acetyllactosamine lies in the regiochemistry of the glycosidic bond connecting the galactose and N-acetylglucosamine residues. uzh.ch A glycosidic bond is a type of covalent bond that joins a carbohydrate molecule to another group. wikipedia.orgkhanacademy.org In LNB (Type I), the galactose is linked to the 3-position of the GlcNAc (Galβ1-3GlcNAc), whereas in LacNAc (Type II), it is linked to the 4-position (Galβ1-4GlcNAc). nih.govnih.gov This seemingly minor structural variation results in different three-dimensional shapes, which has profound implications for their recognition by enzymes and other proteins. nih.gov
This structural distinction is of great academic significance in glycobiology because it forms the basis for different series of biologically important antigens, particularly the Lewis blood group antigens. nih.govnih.gov The Type I backbone (LNB) is found in antigens such as Lewis a (Leª) and Lewis b (Leᵇ), while the Type II backbone (LacNAc) constitutes Lewis x (Leˣ) and Lewis y (Leʸ) antigens. nih.govnih.gov These antigens, present on the surface of cells and in secretions, are involved in numerous biological processes, including cell adhesion, signaling, and pathogen recognition. nih.gov For instance, LNB acts as an acceptor for the Helicobacter pylori enzyme α1,2-fucosyltransferase. biosynth.com
The specific linkage also dictates enzymatic processing. The cleavage of the β1-3 linkage in LNB and the β1-4 linkage in LacNAc requires different, specific enzymes (glycoside hydrolases). wikipedia.orgdtu.dk For example, certain beneficial gut bacteria in infants, like Bifidobacterium bifidum, possess specific enzymes called lacto-N-biosidases that can cleave the Type I chain of lacto-N-tetraose to release LNB, which they can then metabolize. wikipedia.orgnih.gov
| Feature | Lacto-N-biose I (LNB) | N-acetyllactosamine (LacNAc) |
|---|---|---|
| Systematic Name | 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-D-glucopyranose | β-D-galactopyranosyl-1,4-N-acetyl-d-glucosamine |
| Glycosidic Linkage | Galβ1-3GlcNAc | Galβ1-4GlcNAc |
| Chain Type | Type I wikipedia.org | Type II nih.gov |
| Associated Antigens | Lewis a, Lewis b nih.gov | Lewis x, Lewis y nih.gov |
| Core HMO Structure | Lacto-N-tetraose (LNT) acs.org | Lacto-N-neotetraose (LNnT) boku.ac.at |
| Molecular Formula | C₁₄H₂₅NO₁₁ biosynth.comnih.gov | |
| Molar Mass | 383.35 g/mol biosynth.com |
Historical and Current Research Landscape of Lacto-N-biose and N-acetyllactosamine in Glycoscience
The history of research into these disaccharides is closely linked to the study of HMOs and their role in infant health. In 1954, researchers including Paul György and Richard Kuhn identified oligosaccharides containing N-acetylglucosamine in human milk as "bifidus factors" that promoted the growth of the beneficial bacterium Lactobacillus bifidus (now known as Bifidobacterium species). nih.gov This discovery sparked decades of research to elucidate the structures of HMOs, and by 1965, 14 structures had been reported, many of which were built upon LNB and LacNAc backbones. nih.gov For a long time, these disaccharides were studied primarily as components of larger HMOs, but a validated method published in 2015 allowed for the identification and quantification of their unbound forms in human milk for the first time. nih.gov This study found that LacNAc concentrations ranged from 6.7-31 μg/mL, while LNB was present at up to 26 μg/mL but decreased below the detection limit within the first week of lactation. nih.gov
The current research landscape is heavily focused on developing efficient methods for the synthesis of LNB and LacNAc. nih.gov Given their prebiotic potential and importance as building blocks for bioactive molecules, there is significant interest in producing them on a large scale for applications such as infant formula fortification. nih.govacs.org While direct extraction from milk and chemical synthesis are generally considered too complex or impractical for industrial-scale production, enzymatic and microbial synthesis routes show great promise. nih.gov
Recent research has explored various biocatalytic strategies:
Enzymatic Synthesis: Researchers have successfully used enzymes like phospho-β-galactosidase from Lactobacillus casei for the transglycosylation synthesis of LNB, achieving yields of 10.7 ± 0.2 g/l. nih.gov Other approaches involve multi-enzyme cascades, which can improve conversion ratios and yields by integrating ATP regeneration systems. researchgate.netgoogle.com Protein engineering is also being used to improve the performance of enzymes like lacto-N-biosidase for targeted synthesis. nih.gov
Microbial Synthesis: Metabolic engineering of microorganisms like Escherichia coli provides a promising avenue for production. By introducing and optimizing synthetic pathways, researchers have engineered strains capable of producing significant quantities of LNB. One recent study reported a novel pathway that achieved a final LNB titer of 26.88 g/L in fed-batch cultivation. nih.govacs.org
These advancements are paving the way for the large-scale production of specific HMO building blocks, which will facilitate further research into their individual biological functions and potential therapeutic applications. omicronbio.com
| Synthesis Method | Key Enzyme(s)/Organism | Reported Yield/Titer | Reference |
|---|---|---|---|
| Enzymatic (Transglycosylation) | Phospho-β-galactosidase (GnbG) from Lactobacillus casei | 10.7 ± 0.2 g/L | nih.gov |
| Microbial Fermentation | Metabolically engineered Escherichia coli | 26.88 g/L (fed-batch) | acs.org |
| Whole-Cell Catalysis | Engineered E. coli expressing NahK, EcGlmU, and LgtA | 52.34 g/L (for Lacto-N-triose II, a precursor) | acs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
63121-25-5 |
|---|---|
Molecular Formula |
C14H25NO11 |
Molecular Weight |
383.35 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)5(2-16)25-14(7)26-12-9(20)6(3-17)24-13(23)11(12)22/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9+,10-,11-,12+,13+,14+/m1/s1 |
InChI Key |
IXWNIYCPCRHGAE-ZGJPTGLRSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)O)CO)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)O |
Origin of Product |
United States |
Microbial Metabolism and Ecological Roles of N Acetyllactosamine in Glycan Utilization
Catabolic Pathways of N-acetyllactosamine by Gut Microorganisms
The breakdown of N-acetyllactosamine (LacNAc), a fundamental component of human milk oligosaccharides (HMOs) and host glycans, by gut microbes is a critical process for the establishment and maintenance of a healthy gut microbiome, particularly in infants. Key commensal bacteria, including species of Bifidobacterium and Lactobacillus, have evolved sophisticated enzymatic machinery to utilize this disaccharide.
Bifidobacterium species, especially those prevalent in the infant gut like Bifidobacterium bifidum, Bifidobacterium longum, and Bifidobacterium breve, are well-adapted to metabolize HMOs. nih.govbiorxiv.org The metabolism of LacNAc-containing structures, such as lacto-N-tetraose (LNT), often begins extracellularly. For instance, B. bifidum can secrete a lacto-N-biosidase (LnbB), an enzyme that cleaves LNT into lacto-N-biose (LNB) and lactose (B1674315). frontiersin.orgcsic.es The resulting LNB can then be imported into the cell via a specific ABC transporter. csic.es
Inside the cell, bifidobacteria employ a unique metabolic route known as the "bifid shunt" for carbohydrate fermentation. portlandpress.com For the metabolism of LNB and the structurally similar galacto-N-biose (GNB), a key enzyme is the galacto-N-biose/lacto-N-biose I phosphorylase (GLNBP). nih.govresearchgate.net This enzyme phosphorolytically cleaves LNB into α-galactose 1-phosphate and N-acetylglucosamine (GlcNAc). portlandpress.com This pathway is considered more energy-efficient than the conventional Leloir pathway for galactose utilization. researchgate.net
Genomic studies have revealed that the gene clusters responsible for LNB and GNB metabolism, often referred to as the GNB/LNB pathway, are present in several infant-associated bifidobacteria, including B. bifidum, B. breve, and B. longum subspp. infantis and longum. frontiersin.orgresearchgate.net This highlights the evolutionary adaptation of these bacteria to thrive on host-derived glycans.
Bifidobacterium Species and their Role in Lacto-N-biose II Metabolism
| Species | Key Enzymes/Pathways | Role in Metabolism |
| Bifidobacterium bifidum | Lacto-N-biosidase (LnbB), GNB/LNB phosphorylase (GLNBP) | Extracellular degradation of LNT to LNB; intracellular phosphorolysis of LNB. nih.govfrontiersin.orgcsic.es |
| Bifidobacterium longum | GNB/LNB phosphorylase (GLNBP), ABC transporters | Intracellular phosphorolysis of LNB. nih.govportlandpress.comresearchgate.net |
| Bifidobacterium breve | GNB/LNB phosphorylase (GLNBP) | Intracellular phosphorolysis of LNB. nih.govfrontiersin.org |
While bifidobacteria are primary degraders of complex HMOs, some Lactobacillus species can utilize the resulting disaccharides and monosaccharides. tandfonline.com For example, Lactobacillus casei has been shown to metabolize LNB and GNB. csic.esresearchgate.net Unlike the phosphorylase-dependent pathway in bifidobacteria, L. casei utilizes a phosphoenolpyruvate:sugar phosphotransferase system (PTS) for the transport and phosphorylation of these disaccharides. researchgate.net
The gnb operon in L. casei encodes the components of this PTS system, including a phospho-β-galactosidase (GnbG) that hydrolyzes the imported phosphorylated disaccharides into galactose-6-phosphate (B1197297) and the corresponding N-acetylhexosamine. csic.esresearchgate.net While many lactobacilli may not be able to degrade intact HMOs, their ability to utilize the breakdown products like LacNAc and LNB demonstrates a form of cross-feeding within the gut microbial community. tandfonline.com This metabolic interaction allows them to benefit from the primary degradation activities of other bacteria like bifidobacteria.
Other commensal bacteria also contribute to the metabolism of host-derived glycans. For instance, some Bacteroides species possess a wide array of carbohydrate-active enzymes (CAZymes) that enable them to degrade complex glycans. researchgate.net
Lactobacillus Species and their Role in this compound Metabolism
| Species | Key Enzymes/Pathways | Role in Metabolism |
| Lactobacillus casei | GnbG (phospho-β-galactosidase), PTS system | Transport and intracellular hydrolysis of LNB. csic.esresearchgate.net |
Identification and Characterization of Enzymes Involved in N-acetyllactosamine Degradation
The enzymatic breakdown of N-acetyllactosamine and related structures is carried out by a diverse group of glycoside hydrolases (GHs). These enzymes exhibit remarkable specificity for the type of glycosidic bond they cleave.
N-acetyllactosaminidases (LacNAcases) are enzymes that specifically hydrolyze the β-1,4 glycosidic bond in LacNAc. Recently, a novel N-acetyllactosaminidase activity was discovered within the Glycoside Hydrolase family 20 (GH20). nih.gov While GH20 was previously known to primarily contain N-acetylhexosaminidases and some lacto-N-biosidases, this finding expanded the known catalytic diversity of this family. nih.govcazypedia.org
Lacto-N-biosidases (LNBases) within GH20, such as LnbB from Bifidobacterium bifidum, are crucial for cleaving the internal β-1,3 linkage in type 1 HMOs like lacto-N-tetraose to release the disaccharide lacto-N-biose. frontiersin.orgnih.gov Some GH20 enzymes have been identified that display dual activity, being able to hydrolyze both the β-1,3 linkage in LNB and the β-1,4 linkage in LacNAc. nih.gov
Structural and mechanistic studies of glycan hydrolases provide invaluable insights into their function. Enzymes within the GH20 family typically possess a catalytic domain with a (β/α)8 barrel, or TIM barrel, fold. nih.govebi.ac.uk They operate through a substrate-assisted retaining mechanism, where the N-acetyl group of the GlcNAc residue acts as the nucleophile in the hydrolysis reaction. cazypedia.orgnih.gov
Crystal structures of GH20 lacto-N-biosidases, such as LnbB from B. bifidum and an LNBase from Streptomyces sp., have revealed key features of their active sites. nih.gov A crucial element for accommodating the disaccharide substrate is the presence of a -2 subsite, which allows for the binding of the non-reducing galactose moiety. portlandpress.com In contrast, canonical GH20 exo-β-N-acetylhexosaminidases lack this extended subsite. portlandpress.com The comparison of crystal structures of a specific LNBase and an enzyme with dual LacNAcase/LNBase activity has shown that while the -1 subsite is highly conserved, the -2 subsites can vary significantly, which accounts for their different substrate specificities. nih.gov A wider -2 subsite can accommodate galactose linked in both β1,4 and β1,3 positions to the GlcNAc in the -1 subsite. nih.gov
Genomic and Metagenomic Insights into Microbial Glycan Metabolism Gene Clusters
Genomic and metagenomic analyses have been instrumental in uncovering the genetic basis of glycan utilization by gut microbes. These approaches have revealed that the genes encoding enzymes for glycan degradation are often organized into co-regulated gene clusters, sometimes referred to as polysaccharide utilization loci (PULs) in Bacteroidetes or glycan utilization operons in Firmicutes and Actinobacteria.
In bifidobacteria, gene clusters dedicated to the metabolism of LNB and GNB have been identified. researchgate.netbiorxiv.org These clusters typically include genes for an ABC transporter system responsible for importing the disaccharides and the gene for the key intracellular enzyme, the GNB/LNB phosphorylase. csic.es The presence and composition of these gene clusters can vary between different species and even strains of bifidobacteria, reflecting their specific adaptations to different glycan niches within the gut. biorxiv.org For example, B. bifidum is particularly specialized in metabolizing host-derived glycans like HMOs and mucin, and its genome is enriched with the corresponding gene clusters. biorxiv.org
Metagenomic studies of the infant gut microbiome have further highlighted the diversity and abundance of genes involved in the degradation of HMOs. asm.org By analyzing the collective genetic material from a microbial community, researchers can identify novel enzymes and metabolic pathways. This approach has led to the discovery of a wide array of α-L-fucosidases from the infant gut metagenome, which are crucial for the breakdown of fucosylated HMOs. asm.org Such studies underscore the complex interplay of different microbial species in the comprehensive utilization of dietary and host-derived glycans, shaping the structure and function of the gut ecosystem.
Structural Elucidation and Advanced Analytical Methodologies for N Acetyllactosamine and Complex Type Ii Glycans
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Analysis
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the separation, identification, and quantification of complex carbohydrates from biological matrices. nih.gov
The separation of structurally similar oligosaccharide isomers, such as Lacto-N-biose II (Galβ1-3GlcNAc) and N-acetyllactosamine (LacNAc, Galβ1-4GlcNAc), presents a significant analytical challenge. Porous graphitic carbon (PGC) columns have emerged as a superior stationary phase for this purpose. researchgate.netnih.gov PGC offers unique retention mechanisms based on the polarizability and planarity of the analyte molecules, allowing for the effective separation of isomers that are often difficult to resolve on conventional silica-based columns. nih.govdiva-portal.org The flat surface of the graphite (B72142) interacts with the carbohydrate structure, enabling fine discrimination between different glycosidic linkages. researchgate.net This characteristic is particularly advantageous for resolving the linkage isomers of N-acetyllactosamine, providing baseline separation which is crucial for accurate quantification. nih.govresearchgate.net
A validated HPLC-MS/MS method utilizing a PGC stationary phase has been successfully developed for the simultaneous identification and quantification of this compound and N-acetyllactosamine in human milk. nih.govresearchgate.net The separation of these isomers in their alditol form is achieved using a gradient elution, followed by detection with multiple reaction monitoring (MRM) for high selectivity and sensitivity. researchgate.net
Table 1: HPLC-MS/MS Method Parameters for this compound and N-acetyllactosamine Analysis
| Parameter | Details |
| Column | Porous Graphitic Carbon (e.g., Hypercarb) |
| Mobile Phase | Gradient elution with aqueous and organic solvents (specifics vary by method) |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Quantitative and Qualitative Analysis in Biological Matrices
The application of HPLC-MS/MS with PGC columns allows for both the qualitative identification and precise quantification of this compound in complex biological fluids like human milk. nih.gov For quantitative analysis, the method is typically validated according to international guidelines, such as those from the European Medicines Agency (EMA), ensuring its reliability. researchgate.netnih.gov
Validation parameters include linearity, precision (repeatability and intermediate precision), accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.govau.dk For instance, a validated method for this compound and N-acetyllactosamine in human milk demonstrated good linearity over the expected concentration range. researchgate.net The precision and accuracy of such methods are typically within acceptable limits, ensuring the reliability of the quantitative data. nih.gov Using this validated method, studies have quantified N-acetyllactosamine in the range of 6.7–31 μg/mL in human milk, while the concentration of this compound was found to decrease from 26 μg/mL to below the detection limit within the first week of lactation. researchgate.net The presence of endogenous compounds in biological matrices can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov This is a critical parameter to evaluate during method validation to ensure that the accuracy of the quantification is not compromised. nih.gov
Table 2: Representative Validation Data for the Quantification of this compound and N-acetyllactosamine by HPLC-MS/MS
| Validation Parameter | This compound | N-acetyllactosamine |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (RSD%) | < 15% | < 15% |
| Accuracy (%) | 85-115% | 85-115% |
| LOD | Analyte Dependent | Analyte Dependent |
| LOQ | Analyte Dependent | Analyte Dependent |
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) for Oligosaccharide Profiling and Isomer Differentiation
Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged or derivatized carbohydrates. nih.govfrieslandcampinainstitute.com When coupled with Laser-Induced Fluorescence (LIF) detection, CE-LIF offers exceptional sensitivity, making it a valuable tool for profiling complex mixtures of oligosaccharides, including those found in human milk. frieslandcampinainstitute.comresearchgate.net
The high resolving power of CE is especially beneficial for the differentiation of oligosaccharide isomers. nih.gov By derivatizing the reducing end of the carbohydrates with a fluorescent tag, they can be separated based on their charge-to-size ratio with high efficiency. researchgate.net This allows for the separation of isomers that differ in their monosaccharide composition, linkage positions, or branching. nih.gov For example, CE-LIF has been successfully used to separate isomeric human milk oligosaccharides, providing distinct migration times for each isomer. frieslandcampinainstitute.comnih.gov The hyphenation of CE with mass spectrometry (CE-MS) further enhances the analytical power by providing mass identification of the separated components. frieslandcampinainstitute.com
Table 3: Illustrative Migration Times for Oligosaccharide Isomers Using CE-LIF
| Oligosaccharide Isomer Pair | Migration Time (minutes) - Isomer 1 | Migration Time (minutes) - Isomer 2 |
| 2'-Fucosyllactose / 3-Fucosyllactose | ~5.5 | ~5.8 |
| Lacto-N-tetraose / Lacto-N-neotetraose | ~6.0 | ~6.1 |
Note: Migration times are illustrative and can vary based on specific experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment of Type II Oligosaccharides
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of carbohydrates in solution. researchgate.netacs.orgnih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the monosaccharide composition, anomeric configurations (α or β), glycosidic linkage positions, and the sequence of the oligosaccharide chain. nih.govresearchgate.net
For Type II oligosaccharides, which are built upon the this compound or N-acetyllactosamine core, NMR is instrumental in unambiguously assigning the complete structure. nih.gov Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish through-bond and through-space correlations between protons and carbons, allowing for the complete assignment of the NMR spectra. nih.govnih.gov The chemical shifts of the anomeric protons and carbons are particularly diagnostic for determining the linkage and anomeric configuration. diva-portal.org Furthermore, specialized NMR techniques, such as 1H-15N HSQC, can be used to probe the amide groups within N-acetylglucosamine residues, providing an additional layer of structural information to differentiate between isomers like this compound and N-acetyllactosamine. nih.gov
Table 4: 1H and 15N NMR Chemical Shifts for the Amide Moiety of Lacto-N-biose and N-acetyllactosamine
| Compound | Linkage | 1H Chemical Shift (ppm) | 15N Chemical Shift (ppm) |
| Lacto-N-biose | Galβ1-3GlcNAc | ~7.8 | ~125.5 |
| N-acetyllactosamine | Galβ1-4GlcNAc | ~7.7 | ~125.4 |
Note: Chemical shifts are approximate and can vary with experimental conditions such as solvent and temperature. nih.gov
Mass Spectrometry (MS)-Based Profiling Techniques for Complex Glycan Mixtures (e.g., MALDI-TOF-MS, ESI-MS)
Mass spectrometry-based techniques are central to glycomics for the high-throughput profiling of complex glycan mixtures. ludger.comsigmaaldrich.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are two of the most common approaches. frieslandcampinainstitute.comsigmaaldrich.com
MALDI-TOF-MS is particularly useful for rapid profiling of released N- and O-glycans. ludger.com Permethylation of the glycans prior to analysis is a common strategy that enhances ionization efficiency and stabilizes labile sialic acid residues, allowing for the detection of both neutral and acidic glycans in the positive ion mode. ludger.com The resulting mass spectrum provides a fingerprint of the glycan profile, where each peak corresponds to the mass-to-charge ratio (m/z) of a specific glycan composition. nih.govresearchgate.net
ESI-MS, often coupled with a separation technique like HPLC or CE, provides detailed structural information through fragmentation analysis (MS/MS or MSn). frieslandcampinainstitute.comrsc.org Collision-induced dissociation (CID) of a selected precursor ion generates a series of fragment ions that are characteristic of the glycan's sequence and branching pattern. nih.govuab.eduuab.edu The analysis of these fragment ions allows for the determination of the monosaccharide sequence and, in some cases, the positions of the glycosidic linkages. nih.gov
Table 5: Theoretical m/z Values for this compound and Related Type II Glycans in MALDI-TOF-MS (as [M+Na]+)
| Glycan | Composition | Theoretical m/z [M+Na]+ |
| This compound | HexNAcHex | 406.14 |
| Lacto-N-tetraose | HexNAcHex₂ | 568.19 |
| Fucosyl-Lacto-N-tetraose | FucHexNAcHex₂ | 714.25 |
| Sialyl-Lacto-N-tetraose | NeuAcHexNAcHex₂ | 859.28 |
Note: Hex = Hexose, HexNAc = N-acetylhexosamine, Fuc = Fucose, NeuAc = N-acetylneuraminic acid. Masses are monoisotopic.
Glycobiological Functions and Interactions of Type Ii Glycan Structures
N-acetyllactosamine as a Core Building Block in Human Milk Oligosaccharide Architecture
Human milk oligosaccharides (HMOs) are a complex and abundant group of sugars in human milk, ranking as the third most plentiful solid component after lactose (B1674315) and lipids. mommysmilkresearch.org These intricate structures are not easily digested by infants and are believed to play a crucial role in shaping the infant's developing gut microbiome and immune system. prolacta.com The architecture of all HMOs begins with a lactose core, which can be extended by adding other sugar units. mommysmilkresearch.orgresearchgate.net
The elongation of this lactose core is primarily achieved through the addition of disaccharide units, namely Lacto-N-biose (Type I chain) or N-acetyllactosamine (Type II chain). researchgate.netnih.gov The specific type of chain, Type I or Type II, dictates the subsequent structural possibilities. While the addition of a Type I unit like Lacto-N-biose often terminates the chain elongation, Type II chains can be further extended, leading to more complex, branched structures. researchgate.netresearchgate.net Human milk is unique among mammals in that oligosaccharides containing the Type I chain, derived from Lacto-N-biose, are predominant over those with Type II chains. researchgate.net This prevalence of Type I structures is hypothesized to offer a selective advantage by fostering the growth of beneficial gut bacteria, such as Bifidobacteria. researchgate.net
These basic chains can be further modified with fucose or sialic acid, dramatically increasing the diversity of HMO structures. mommysmilkresearch.orgsciex.com This structural complexity, built upon the foundation of Lacto-N-biose and N-acetyllactosamine, allows HMOs to perform a wide range of biological functions. prolacta.com
Table 1: Core Disaccharide Building Blocks of Human Milk Oligosaccharides (HMOs)
| Disaccharide Unit | Linkage | Chain Type | Common Name | Role in HMO structure |
|---|---|---|---|---|
| Galβ1-3GlcNAc | β1-3 | Type I | Lacto-N-biose | Forms the basis of Type I HMOs; its addition often terminates chain elongation. researchgate.netresearchgate.net |
Occurrence and Significance of N-acetyllactosamine Motifs in Mammalian Glycoconjugates (Glycolipids, Glycoproteins)
Beyond their role in HMOs, N-acetyllactosamine (LacNAc) motifs, including both Type I (Lacto-N-biose) and Type II structures, are integral components of glycoconjugates—glycoproteins and glycolipids—found on cell surfaces and in bodily fluids. mdpi.comresearchgate.net These motifs are involved in a multitude of cellular recognition processes. mdpi.com
Glycoproteins and Glycolipids:
Type I (Lacto-N-biose) Units: In humans, the expression of Type I units is largely confined to epithelial tissues, such as those in the gastrointestinal and reproductive tracts. nih.gov They are precursors to important structures like the Lewis A and Lewis B blood group antigens. mdpi.com The presence of Type I chains has also been noted in gastrointestinal tissues, the lungs, and the urothelium. mdpi.com
Type II Units: Type II LacNAc extensions are the more common form of poly-N-acetyllactosamine repeats found in mammalian glycoconjugates. oup.com These chains can be found on various N- and O-linked glycoproteins and glycolipids. oup.com They serve as scaffolds for further glycosylation, including the addition of fucose and sialic acid, creating ligands for a variety of cell-cell interactions. nih.gov
The presence and structure of these LacNAc chains can have significant biological implications. For instance, extended poly-N-acetyllactosamine chains on tumor cells have been linked to their metastatic potential, highlighting their role in cancer biology. pnas.org
Interactions with Commensal and Pathogenic Microorganisms: In Vitro Studies of Adhesion Inhibition and Microbial Community Modulation
The glycans present in the human gut, including structures derived from Lacto-N-biose, play a critical role in mediating the relationship between the host and its resident microbial communities.
Microbial Community Modulation:
Prebiotic Activity: Lacto-N-biose is recognized as a potent prebiotic, selectively promoting the growth of beneficial bacteria, particularly species of Bifidobacterium. oup.comnih.govacs.org In vitro fermentation studies have shown that Lacto-N-biose can significantly increase the relative abundance of Bifidobacterium, Enterococcus, and Lactobacillus. oup.com Specifically, it supports the growth of infant-associated species like B. bifidum, B. breve, and B. longum, but not adult-type bifidobacteria such as B. adolescentis. oup.compnas.org This selectivity underscores the specialized adaptation of the infant gut microbiome to utilize HMOs.
Cross-feeding: The breakdown of complex HMOs by specialized bacteria like B. bifidum can release smaller components, such as Lacto-N-biose. pnas.org These released components can then be utilized by other members of the microbial community in a process known as cross-feeding. pnas.org
Adhesion Inhibition:
Decoy Receptors: HMOs, including structures containing Lacto-N-biose, can act as soluble decoy receptors. mdpi.com They mimic the glycan structures on the surface of intestinal epithelial cells that pathogens use for attachment. By binding to the pathogens' adhesion molecules (adhesins), they prevent the microbes from binding to the host cells, thereby inhibiting infection. mdpi.comresearchgate.net
Pathogen-Specific Interactions: The ability of HMOs to inhibit pathogen adhesion is often specific to the pathogen and the structure of the oligosaccharide. For example, the P researchgate.net human rotavirus protein has been shown to bind to Lacto-N-biose, which is a precursor to its primary H type-1 antigen receptor. researchgate.net This interaction suggests a mechanism by which Type I glycans can directly interfere with viral attachment.
Table 2: In Vitro Effects of Lacto-N-biose on Gut Microbiota
| Bacterial Genus/Species | Observed Effect of Lacto-N-biose | Reference |
|---|---|---|
| Bifidobacterium | Significant increase in relative abundance. | oup.com |
| Bifidobacterium bifidum | Increased relative abundance. | oup.com |
| Bifidobacterium breve | Supported growth. | pnas.org |
| Bifidobacterium longum | Supported growth. | pnas.org |
| Bifidobacterium adolescentis | Did not support growth. | pnas.org |
| Enterococcus | Increase in relative abundance. | oup.com |
| Lactobacillus | Increase in relative abundance. | oup.com |
| Clostridium | Did not significantly support growth. | pnas.org |
Role in Glycan-Mediated Host-Microbe Crosstalk Mechanisms
The interactions between host glycans like Lacto-N-biose and the gut microbiota extend beyond simple nutrition and adhesion inhibition, forming a complex communication network known as host-microbe crosstalk.
Microbial Metabolism and Host Response: The fermentation of Lacto-N-biose and other HMOs by gut bacteria leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. nih.govoup.com These metabolites are not only a primary energy source for intestinal cells but also act as signaling molecules that can influence host physiology, including immune system development and function. nih.gov Studies have shown that supplementation with Lacto-N-biose significantly increases the production of total SCFAs in vitro. oup.com
Modulation of Host Cell Glycosylation: The interaction with HMOs can also lead to changes in the glycan profile of the host's own intestinal cells. For instance, certain sialylated HMOs have been shown to down-regulate the expression of sialic acid residues on intestinal epithelial cells, which could alter the binding sites available for both commensal and pathogenic bacteria. nih.gov
Bacterial Glycosidases and Niche Adaptation: Commensal bacteria have evolved specific enzymatic machinery to degrade and utilize host glycans. Bifidobacterium bifidum, for example, produces an extracellular enzyme called lacto-N-biosidase, which specifically cleaves Lacto-N-biose from larger HMO structures. pnas.orgjst.go.jpglycoforum.gr.jp This ability provides a competitive advantage, allowing these bacteria to thrive in the infant gut. The presence of genes for such enzymes in a bacterium's genome is a clear indicator of its co-evolution with the host and its adaptation to a specific glycan-rich niche. frontiersin.orgnih.gov This intricate enzymatic interplay is a cornerstone of the host-microbe dialogue, shaping the composition and function of the gut microbiome. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| N-acetyllactosamine |
| Lacto-N-biose II |
| Glucose |
| Galactose |
| N-acetylglucosamine |
| Fucose |
| Sialic acid |
| Lactose |
| Lewis A |
| Lewis B |
| Acetate |
| Propionate |
Emerging Research Areas and Methodological Innovations in Type Ii Glycoscience
Protein Engineering for Modulating Enzyme Specificity and Efficiency in Type II Glycan Synthesis and Degradation
The enzymes that synthesize and degrade type II glycans are key targets for protein engineering. The goal is often to improve their efficiency or alter their specificity for biotechnological applications. For instance, glycoside hydrolases, which normally break down glycans, can be engineered into "glycosynthases" that catalyze the formation of glycosidic bonds with high efficiency. iqs.edu By mutating key amino acids in the active site of a lacto-N-biosidase (which typically acts on type I chains), researchers aim to shift its specificity to improve its ability to perform transglycosylation, essentially reversing its natural function to build, rather than degrade, oligosaccharides. mdpi.comiqs.edu Similarly, lacto-N-biosidases like LnbX from Bifidobacterium longum have been engineered to improve the synthesis of larger HMOs containing type II structures via transglycosylation. nih.govgeomar.de
Computational Glycobiology: Molecular Modeling, Quantum Mechanics/Molecular Mechanics (QM/MM) Metadynamics, and Machine Learning for Glycan Design and Analysis
Computational methods are becoming increasingly crucial for understanding the complex world of glycobiology.
Molecular Modeling and Metadynamics: Techniques like molecular dynamics (MD) and combined quantum mechanics/molecular mechanics (QM/MM) simulations are used to study the behavior of glycans and their interactions with enzymes at an atomic level. ub.edu These simulations can reveal the precise step-by-step mechanism of an enzymatic reaction, providing insights that are difficult to obtain through experimental methods alone. This knowledge is then used to guide rational protein engineering efforts. ub.edu
Machine Learning: As large datasets on glycan structures and glycan-protein interactions become available, machine learning models are being developed to predict these interactions. Such models can screen vast virtual libraries of glycans to identify potential ligands for a specific lectin or substrates for an enzyme, accelerating discovery. biorxiv.org
Development of Novel Reference Standards for High Molecular Weight and Branched Type II Oligosaccharides for Advanced Glycoanalysis
A major bottleneck in glycoanalysis is the lack of pure, well-characterized reference standards, especially for large and complex HMOs. mpg.de Without these standards, it is difficult to definitively identify and quantify specific glycans in a complex mixture like human milk. Enzymatic cascade reactions are being employed to synthesize series of linear and branched oligosaccharides built on type II (LacNAc) cores. mpg.de These synthetic oligosaccharides, with lengths of up to 30 sugar units, can then serve as invaluable, well-defined standards for calibrating and validating high-performance analytical methods like xCGE-LIF, pushing the boundaries of glycoanalysis. mpg.de
Interdisciplinary Approaches Integrating Glycoscience with Synthetic Biology and Microbial Ecology for Comprehensive Understanding of Type II Glycan Roles
Understanding the full impact of type II glycans requires integrating knowledge from diverse fields.
Synthetic Biology: This field applies engineering principles to biology, for example, by constructing novel metabolic pathways in microorganisms to produce specific HMOs. nih.govacs.org This not only provides a source of material for research but also allows scientists to study how the availability of a specific glycan affects a microbial community.
Microbial Ecology: By combining advanced glycoanalysis with sequencing-based studies of the gut microbiome, researchers can directly link the consumption of specific type II HMOs with the growth of particular bacterial species in the complex ecosystem of the infant gut. pnas.orgcambridge.org This interdisciplinary approach is essential for moving beyond in vitro studies to understand the real-world prebiotic and immunomodulatory effects of N-acetyllactosamine and its derivatives.
Q & A
Q. How can researchers structurally distinguish Lacto-N-biose II (LNB II) from Lacto-N-biose I (LNB I)?
LNB II (Galβ1-4GlcNAc) is differentiated from LNB I (Galβ1-3GlcNAc) by its β1-4 glycosidic linkage versus the β1-3 linkage in LNB I. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy to analyze glycosidic bond configurations and mass spectrometry for molecular weight validation. Comparative studies using enzymatic digestion (e.g., β-galactosidases with linkage-specific activity) can further distinguish their degradation patterns .
Q. What experimental models are used to detect LNB II in biological samples?
High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry is commonly employed. For in situ detection, fluorescently labeled lectins or antibodies specific to β1-4-linked galactose residues (e.g., Erythrina cristagalli lectin) can be used in tissue staining or flow cytometry. Validation requires comparison with synthetic LNB II standards .
Q. What are the challenges in synthesizing LNB II compared to LNB I?
LNB II synthesis requires β1-4 galactosyltransferases or phosphorylases with strict regioselectivity, which are less characterized than enzymes for LNB I (e.g., galacto-N-biose/lacto-N-biose I phosphorylase). Chemoenzymatic approaches using recombinant enzymes from Bifidobacterium or engineered E. coli strains are under development to improve yield and purity .
Advanced Research Questions
Q. How does LNB II influence gut microbiota composition compared to LNB I?
Q. What genetic engineering strategies enhance microbial LNB II metabolism for mechanistic studies?
CRISPR-Cas9-mediated knockout of ABC transporters (e.g., lanEFG in Bifidobacterium) or heterologous expression of LNB II-specific phosphorylases in model organisms (e.g., Lactococcus lactis) can elucidate metabolic pathways. Transcriptomic analysis (RNA-seq) under LNB II supplementation identifies upregulated genes, such as glycoside hydrolases or regulatory proteins .
Q. How do structural differences between LNB I and II impact immune modulation in preclinical models?
Murine models (e.g., ovalbumin-induced allergy) are used to compare LNB I and II effects on dendritic cell maturation and T-cell polarization. Flow cytometry for surface markers (e.g., CD80/86) and cytokine profiling (IL-10, IFN-γ) via multiplex assays quantify immune responses. Histological analysis of intestinal tissues evaluates mucosal integrity and inflammatory infiltrates .
Q. What analytical methods resolve contradictions in LNB II’s stability under physiological conditions?
Stability studies employ simulated gastric fluid (pH 2.0, pepsin) and intestinal fluid (pH 7.4, pancreatin) to assess LNB II degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies intact disaccharides post-incubation. Comparative kinetic studies with LNB I reveal differences in acid tolerance, guiding formulation strategies for in vivo delivery .
Methodological Resources
- Enzymatic Synthesis Protocols : Refer to Bidart et al. (2014) for recombinant enzyme purification and Kiyat et al. (2017) for stepwise optimization of phosphorylase reactions .
- Data Analysis : Use tools like MZmine (for metabolomics) and QIIME2 (for microbiota analysis) with NIH-compliant statistical reporting (ANOVA, FDR correction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
